molecular formula C10H22ClNO B2810674 [(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride CAS No. 2219372-06-0

[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride

Cat. No. B2810674
CAS RN: 2219372-06-0
M. Wt: 207.74
InChI Key: LJAKDCHYUBSLHJ-RJUBDTSPSA-N
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Description

“[(3S,4S)-4-(2,2-Dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2219372-06-0. It has a molecular weight of 207.74 . The IUPAC name for this compound is (3S,4S)-4-neopentylpyrrolidin-3-yl)methanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H21NO.ClH/c1-10(2,3)4-8-5-11-6-9(8)7-12;/h8-9,11-12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It’s important to note that the physical and chemical properties of a compound can greatly influence its reactivity, stability, and uses.

Scientific Research Applications

Aquatic Toxicology and Solvent Effects

Research emphasizes the impact of solvents like methanol in aquatic toxicity tests, highlighting their potential to affect fish reproduction and endocrine disruption. The recommendation is to minimize solvent use, suggesting alternative physical methods for achieving effective dispersion of toxicants in aquatic environments (Hutchinson et al., 2006).

Phosphonic Acid Applications

The versatility of phosphonic acids, which can be derived from processes involving methanol, demonstrates their wide application in drug development, medical imaging, and the design of supramolecular materials. This showcases the broader utility of methanol-related chemistry in bioactive compound synthesis and material science (Sevrain et al., 2017).

Catalysis and Chemical Synthesis

The development of heterogeneous catalysts for converting methanol to dimethyl ether (DME) highlights the importance of methanol in producing clean fuels and chemicals. This area of research is crucial for sustainable energy and chemical production, demonstrating the compound's role in advancing green chemistry applications (Bateni & Able, 2018).

Pyrrolidine in Drug Discovery

Pyrrolidine, a structural component similar to the pyrrolidinyl group in the compound of interest, is extensively used in medicinal chemistry for its ability to enhance drug selectivity and efficacy. This underlines the significance of such structures in developing novel therapeutics (Li Petri et al., 2021).

Supramolecular Chemistry

Research on calixpyrrole scaffolds, related to the pyrrolidinyl component, showcases the application of these structures in creating supramolecular capsules. These findings have implications for drug delivery systems and the design of novel materials with specific chemical properties (Ballester, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[(3S,4S)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(2,3)4-8-5-11-6-9(8)7-12;/h8-9,11-12H,4-7H2,1-3H3;1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAKDCHYUBSLHJ-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CNCC1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H]1CNC[C@H]1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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